3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE
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Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a phenylsulfanyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 1,2,4-triazole with thionyl chloride to introduce the chloro group . This intermediate is then reacted with 2-(phenylsulfanyl)aniline under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling: Palladium-catalyzed coupling reactions are common for forming C-C bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound can also affect cellular pathways related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally similar due to the presence of the triazole ring.
1,2,4-triazole derivatives: These compounds are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, phenylsulfanyl group, and adamantane moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25ClN4OS |
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Molecular Weight |
465g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-phenylsulfanylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H25ClN4OS/c26-23-27-16-30(29-23)25-13-17-10-18(14-25)12-24(11-17,15-25)22(31)28-20-8-4-5-9-21(20)32-19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,28,31) |
InChI Key |
FCWMJHCDFZKUFO-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=CC=C6 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=CC=C6 |
Origin of Product |
United States |
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